2-(2,5-dimethylphenoxy)-N-(4-sulfamoylphenyl)propanamide
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Overview
Description
2-(2,5-Dimethylphenoxy)-N-(4-sulfamoylphenyl)propanamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a phenoxy group substituted with two methyl groups and a sulfamoylphenyl group attached to a propanamide backbone. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dimethylphenoxy)-N-(4-sulfamoylphenyl)propanamide typically involves the following steps:
Formation of the Phenoxy Intermediate: The starting material, 2,5-dimethylphenol, is reacted with an appropriate halogenated compound (e.g., bromoethane) under basic conditions to form 2-(2,5-dimethylphenoxy)ethane.
Amidation Reaction: The phenoxy intermediate is then reacted with 4-aminobenzenesulfonamide in the presence of a coupling agent (e.g., EDCI or DCC) to form the desired propanamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dimethylphenoxy)-N-(4-sulfamoylphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The methyl groups on the phenoxy ring can be oxidized to form corresponding carboxylic acids.
Reduction: The amide group can be reduced to an amine under appropriate conditions.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.
Major Products
Oxidation: Formation of 2-(2,5-dimethylphenoxy)-N-(4-sulfamoylphenyl)propanoic acid.
Reduction: Formation of 2-(2,5-dimethylphenoxy)-N-(4-sulfamoylphenyl)propanamine.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
2-(2,5-Dimethylphenoxy)-N-(4-sulfamoylphenyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,5-dimethylphenoxy)-N-(4-sulfamoylphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy and sulfamoyl groups can form hydrogen bonds and hydrophobic interactions with target proteins, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,5-Dimethylphenoxy)-N-(4-aminophenyl)propanamide
- 2-(2,5-Dimethylphenoxy)-N-(4-methylphenyl)propanamide
Uniqueness
2-(2,5-Dimethylphenoxy)-N-(4-sulfamoylphenyl)propanamide is unique due to the presence of the sulfamoyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and ability to interact with biological targets, making it a valuable tool for research and potential therapeutic applications.
Properties
IUPAC Name |
2-(2,5-dimethylphenoxy)-N-(4-sulfamoylphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-11-4-5-12(2)16(10-11)23-13(3)17(20)19-14-6-8-15(9-7-14)24(18,21)22/h4-10,13H,1-3H3,(H,19,20)(H2,18,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWLXSDFRBAZGGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OC(C)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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